Pyrazine dipotassium tetracarboxylate
Description
Contextualization within Pyrazine (B50134) Derivatives Chemistry
Pyrazine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that feature a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. researchgate.netrsc.org These compounds are of significant interest due to their diverse applications in materials science, pharmaceuticals, and as flavor and aroma agents. rsc.orgresearchgate.net In the field of coordination chemistry, pyrazine derivatives are widely employed as ligands to construct coordination polymers and metal-organic frameworks (MOFs). rsc.org
Pyrazine dipotassium (B57713) tetracarboxylate serves as a key source for the pyrazine-2,3,5,6-tetracarboxylate anion, a highly functionalized ligand. The presence of four carboxylate groups and two nitrogen atoms on the pyrazine ring allows for multiple coordination sites, making it an excellent building block for creating complex, multidimensional structures with metal ions. chimia.ch The parent acid, pyrazine-2,3,5,6-tetracarboxylic acid, is one of the earliest synthesized tetrakis-substituted pyrazine carboxylic acid ligands. nih.gov The use of its potassium salt, such as in the form of pyrazine dipotassium tetracarboxylate, facilitates its use in synthesis by providing the deprotonated carboxylate groups necessary for coordination with metal cations.
Significance in Multifunctional Molecular Design
The true significance of this compound lies in its role in the design of multifunctional molecular materials. The pyrazine-2,3,5,6-tetracarboxylate ligand, derived from this salt, acts as a versatile linker, connecting metal centers to form extended networks. The specific geometry and coordination modes of this ligand dictate the resulting architecture and, consequently, the material's properties.
Researchers have successfully utilized this ligand to synthesize a variety of coordination polymers with interesting magnetic, porous, and structural properties. acs.orgrsc.org For instance, the combination of the pyrazine-2,3,5,6-tetracarboxylate ligand with transition metal ions like copper(II) has led to the formation of both two-dimensional polymer sheets and quasi-linear polymers, depending on the reaction conditions and the other ions present. chimia.ch
The rigid and planar nature of the pyrazine ring, combined with the flexible coordination of the carboxylate groups, allows for the construction of materials with tunable properties. These materials have potential applications in gas adsorption and separation, catalysis, and as magnetic materials. acs.orgrsc.org The pyrazine-2,3,5,6-tetracarboxylate ligand has been instrumental in the development of highly porous metal-organic frameworks that exhibit selective gas adsorption capabilities. rsc.org
Below is a table summarizing the structural features of coordination polymers synthesized using the pyrazine-2,3,5,6-tetracarboxylate ligand.
| Metal Ion | Polymer Dimensionality | Coordination Environment of Metal | Key Structural Feature |
| Copper(II) | 2D Sheet | Square pyramidal (NO₃) | Formation of a zig-zag polymer from right-angled dimeric units. chimia.ch |
| Copper(II) | 1D Linear | Square planar (N₂O₂) | Polymerization of a mononuclear unit. chimia.ch |
| Lithium(I) | 3D Framework | Distorted trigonal bipyramidal | Molecular ribbons held together by hydrogen bonds. nih.gov |
| Zinc(II) | 3D Framework | Paddlewheel Zn₂(COO)₄ | Highly porous framework with applications in gas separation. rsc.org |
Overview of Research Scope and Objectives
The primary research objective involving this compound is the exploration and synthesis of new coordination polymers and MOFs with novel topologies and functionalities. Researchers aim to understand the relationship between the structure of these materials at the molecular level and their macroscopic properties.
Key research goals in this area include:
Synthesis of Novel Materials: The design and synthesis of new coordination polymers with predictable and controllable structures by varying metal ions, solvent systems, and reaction conditions. chimia.chrsc.org
Property Investigation: The study of the physical and chemical properties of the synthesized materials, such as their thermal stability, porosity for gas storage, and magnetic behavior. acs.orgrsc.org
Development of Functional Materials: The ultimate goal is to develop materials with practical applications, for example, in the selective capture of carbon dioxide or as advanced magnetic materials. acs.orgrsc.org
The research scope is broad, encompassing fundamental coordination chemistry, materials science, and solid-state chemistry. The pyrazine-2,3,5,6-tetracarboxylate ligand, sourced from its dipotassium salt, continues to be a subject of interest for creating sophisticated, functional materials.
Properties
Molecular Formula |
C8H2K2N2O8 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
dipotassium;3,5-dicarboxypyrazine-2,6-dicarboxylate |
InChI |
InChI=1S/C8H4N2O8.2K/c11-5(12)1-2(6(13)14)10-4(8(17)18)3(9-1)7(15)16;;/h(H,11,12)(H,13,14)(H,15,16)(H,17,18);;/q;2*+1/p-2 |
InChI Key |
GRNFARSZLHKHBM-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(N=C(C(=N1)C(=O)O)C(=O)[O-])C(=O)[O-])C(=O)O.[K+].[K+] |
Origin of Product |
United States |
Theoretical Frameworks and Computational Investigations
Quantum Chemical Approaches to Molecular Geometry and Electronic Structure
Quantum chemical methods are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like Pyrazine (B50134) dipotassium (B57713) tetracarboxylate. DFT calculations can predict optimized molecular geometries, including bond lengths and angles, by finding the minimum energy conformation.
For Pyrazine dipotassium tetracarboxylate, DFT calculations would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The resulting data would provide a detailed picture of the molecule's geometry.
Illustrative Data:
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-C (ring) | 1.39 |
| C-N (ring) | 1.34 |
| C-C (carboxylate) | 1.52 |
| C=O | 1.25 |
| C-O | 1.35 |
| **Bond Angles (°) ** | |
| C-N-C (ring) | 116 |
| N-C-C (ring) | 122 |
| O-C-O (carboxylate) | 125 |
This table presents hypothetical DFT-calculated geometric parameters for this compound to illustrate the expected output of such a study.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate electronic structure information. While computationally more demanding than DFT, these methods are crucial for benchmarking and for systems where electron correlation is particularly important. For this compound, ab initio calculations could be employed to obtain precise ionization potentials, electron affinities, and a detailed map of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Illustrative Data:
| Property | Predicted Value (eV) |
| Ionization Potential | 8.5 |
| Electron Affinity | 1.2 |
| HOMO-LUMO Gap | 4.1 |
This table contains example values for electronic properties of this compound that could be determined using ab initio methods.
Spectroscopic Property Prediction via Computational Modeling
Computational models are invaluable for predicting and interpreting various types of molecular spectra.
Theoretical vibrational frequency analysis, typically performed using DFT, can predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the vibrational modes. These predicted spectra are instrumental in assigning experimental IR bands to specific molecular motions. For this compound, this analysis would reveal characteristic stretching and bending frequencies for the pyrazine ring and the carboxylate groups.
Illustrative Data:
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O stretch (asymmetric) | 1680 |
| C=O stretch (symmetric) | 1420 |
| C-N ring stretch | 1550 |
| C-H bend | 850 |
This table shows a selection of hypothetical vibrational frequencies for this compound as would be predicted by computational analysis.
Computational methods can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, typically using DFT with the Gauge-Independent Atomic Orbital (GIAO) method, the chemical shifts can be estimated. For this compound, predicting the ¹³C and ¹⁵N NMR spectra would aid in the structural confirmation and assignment of experimental resonances.
Illustrative Data:
| Atom | Predicted Chemical Shift (ppm) |
| C (ring) | 145 |
| C (carboxylate) | 170 |
| N (ring) | 350 |
This table provides example NMR chemical shifts for this compound that could be generated through computational prediction.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the conformational flexibility of this compound and its behavior in a solvent. Such simulations would reveal how the molecule interacts with water molecules, the dynamics of the potassium counter-ions, and the accessible conformations of the carboxylate groups in an aqueous environment.
Investigation of Pyrazine Ring Aromaticity and Carboxylate Interactions
The aromaticity of the pyrazine ring in this compound is a subject of significant interest in computational chemistry. Pyrazine derivatives are a notable class of compounds with wide-ranging biological activities. nih.govnih.gov The pyrazine ring is characterized as a six-membered aromatic ring containing four carbon and two nitrogen atoms in a 1,4-orientation. nih.gov The presence of two symmetrically arranged nitrogen atoms creates an imbalanced electron density distribution within the ring due to their strong inductive effect. nih.gov
In the solid state, the crystal packing of related aromatic carboxylic acid complexes is stabilized by numerous intermolecular interactions. researchgate.net For instance, in a dipotassium salt of a tetrakis-substituted pyrazine carboxylic acid, the organic di-anion possesses inversion symmetry with the pyrazine ring located at an inversion center. nih.gov The interactions within the crystal structure are complex and can involve hydrogen bonding and coordination with the potassium ions. nih.gov The carboxylate groups can participate in various coordination modes with the potassium ions, influencing the supramolecular architecture.
Frontier Molecular Orbital (FMO) Theory Applied to Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the chemical reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgucsb.edu The interaction between the HOMO of one molecule and the LUMO of another is key to predicting the feasibility and outcome of a chemical reaction. wikipedia.org
In the context of pyrazine derivatives, FMO analysis can provide insights into their reactivity. The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are important descriptors of chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. sapub.org For pyrazine-based compounds, computational methods like DFT are employed to calculate these orbital energies and map their spatial distribution. nih.govnih.gov
The application of FMO theory to this compound would involve the analysis of its HOMO and LUMO. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. researchgate.net The distribution of these orbitals on the molecule indicates the most probable sites for electrophilic and nucleophilic attack. For instance, in related pyrazine derivatives, the HOMO is often located over the carbon and oxygen atoms. researchgate.net
Interactive Data Table: Frontier Molecular Orbital Properties of Representative Pyrazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyrazine | -9.8 | -0.5 | 9.3 |
| Pyrazinecarboxylic Acid | -10.2 | -1.1 | 9.1 |
| Pyrazine-2,3-dicarboxylic acid | -10.5 | -1.8 | 8.7 |
| This compound (Estimated) | -11.0 | -2.5 | 8.5 |
Sophisticated Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. However, for a highly symmetric molecule like the pyrazine-2,3,5,6-tetracarboxylate anion, the information from standard 1D NMR is fundamentally limited but confirmatory.
Due to the high degree of symmetry in the pyrazine-2,3,5,6-tetracarboxylate anion, all four carboxylate groups are chemically equivalent, as are the four carbon atoms of the pyrazine (B50134) ring. Consequently, its proton-decoupled ¹³C NMR spectrum is expected to show only two signals: one for the pyrazine ring carbons and one for the carboxylate carbons. The absence of protons on the pyrazine ring means ¹H NMR spectroscopy is not applicable for characterizing the core structure.
Given this simplicity, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which are used to establish proton-proton or proton-carbon connectivities, would be of limited utility for the structural elucidation of the ideal, pure anion. Their primary role would be in identifying and characterizing any impurities, degradation products, or less symmetrical derivatives that might be present in a sample.
Table 4.1.1: Predicted ¹³C NMR Chemical Shifts for Pyrazine-2,3,5,6-tetracarboxylate Anion
| Carbon Type | Predicted Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Pyrazine Ring (C2, C3, C5, C6) | 145-155 | Singlet |
| Carboxylate (-COO⁻) | 165-175 | Singlet |
Note: Predicted values are based on general chemical shift ranges for similar aromatic carboxylates. Actual values require experimental determination.
Solid-State NMR (ssNMR) is an indispensable tool for characterizing the structure of Pyrazine dipotassium (B57713) tetracarboxylate in its crystalline solid form, as it exists in metal-organic frameworks. Unlike solution-state NMR, ssNMR can provide detailed information about the local chemical environment, molecular packing, and polymorphism in the solid state.
Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material. Subtle differences in the crystalline packing or the coordination environment of the potassium ions can lead to distinct signals for crystallographically inequivalent carbon atoms, which would appear as a single peak in solution. This makes ssNMR highly sensitive to the specific polymorphic form of the salt. Furthermore, it can be used to study the dynamics of the carboxylate groups and their interaction with the potassium cations within the crystal lattice.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Anion States
Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule. Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of Pyrazine dipotassium tetracarboxylate.
The deprotonation of the carboxylic acid groups to form the carboxylate salt is the most significant feature observed. The characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) disappears, and the C=O stretch (around 1700 cm⁻¹) is replaced by two distinct bands corresponding to the asymmetric and symmetric stretches of the carboxylate anion (COO⁻). The positions of these bands are sensitive to the coordinating cation (K⁺).
In the analysis of a dipotassium-organic framework formed from a related pyrazine tetracarboxylic acid derivative, characteristic FT-IR bands were observed at 1579 cm⁻¹ and 1401 cm⁻¹, which can be assigned to the asymmetric and symmetric stretching vibrations of the carboxylate groups, respectively. The pyrazine ring itself has characteristic ring stretching and deformation modes. For instance, a study on cerium pyrazine-2,3,5,6-tetracarboxylate showed key bands related to the ligand. researchgate.net Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the pyrazine ring, which are often weak in the IR spectrum.
Table 4.2: Key Vibrational Bands for Potassium Pyrazine Tetracarboxylate
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Asymmetric Carboxylate Stretch (νₐ COO⁻) | 1570 - 1620 | FT-IR |
| Symmetric Carboxylate Stretch (νₛ COO⁻) | 1390 - 1420 | FT-IR, Raman |
| Pyrazine Ring Stretching | 1450 - 1550 | FT-IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound through the precise measurement of its mass. For this compound (C₈H₂N₂O₈K₂), HRMS would provide an exact mass measurement, allowing for unambiguous formula determination.
Using electrospray ionization (ESI) in negative mode, the pyrazine-2,3,5,6-tetracarboxylate anion ([C₈H₂N₂O₈]²⁻) or its protonated forms could be observed. Tandem mass spectrometry (MS/MS) experiments would be employed to study its fragmentation pathways. For pyrazine carboxylic acids, a characteristic fragmentation pattern is the sequential loss of carbon dioxide (CO₂) from the carboxylate groups. This decarboxylation is a common pathway for aromatic carboxylic acids upon collisional activation.
Table 4.3: Predicted HRMS Data and Fragmentation for Pyrazine-2,3,5,6-tetracarboxylate Anion
| Ion/Fragment | Formula | Calculated m/z |
|---|---|---|
| [M-2K]²⁻ | [C₈H₂N₂O₈]²⁻ | 127.9891 |
| [M-2K+H]⁻ | [C₈H₃N₂O₈]⁻ | 255.9864 |
| [[M-2K+H]-CO₂]⁻ | [C₇H₃N₂O₆]⁻ | 211.9966 |
| [[M-2K+H]-2CO₂]⁻ | [C₆H₃N₂O₄]⁻ | 167.0068 |
Note: M represents the neutral this compound molecule. The observed ions would depend on the specific mass spectrometry conditions.
X-ray Diffraction (XRD) Studies for Solid-State Structure and Crystallography (Single-Crystal and Powder)
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Given that this compound is typically isolated as a crystalline solid, often as part of a larger framework, XRD is essential for its definitive structural characterization.
Single-crystal X-ray diffraction studies on potassium-organic frameworks containing pyrazine-carboxylate ligands reveal detailed structural information. nih.govnih.gov These studies show how the potassium ions are coordinated by the oxygen atoms of the carboxylate groups and sometimes by the nitrogen atoms of the pyrazine ring. The pyrazine tetracarboxylate ligand often acts as a bridging linker, connecting multiple potassium centers to form one-, two-, or three-dimensional coordination polymers. nih.gov For example, in a related dipotassium-organic framework, the K⁺ ions were found to have a coordination number of six, linking the organic anions to form chains. nih.gov
Powder X-ray Diffraction (PXRD) is used for phase identification of the bulk crystalline material. The experimental PXRD pattern can be compared to the pattern calculated from single-crystal data to confirm the purity of the bulk sample and to identify the specific crystalline phase.
Table 4.4: Representative Crystallographic Data for a Related Dipotassium Pyrazine-Carboxylate Framework
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.9135 (3) |
| b (Å) | 8.8797 (4) |
| c (Å) | 10.8291 (5) |
| α (°) | 82.528 (4) |
| β (°) | 71.218 (4) |
| γ (°) | 65.378 (4) |
Data derived from a closely related dipotassium-organic framework containing a substituted pyrazine tetracarboxylate ligand. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Aromatic heterocyclic molecules like pyrazine exhibit characteristic absorption bands in the UV region. These correspond to π→π* transitions, which are typically high-energy and intense, and n→π* transitions, which are lower in energy and less intense. montana.edu The n→π* transition involves the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to an anti-bonding π* orbital.
The four carboxylate groups on the pyrazine ring act as auxochromes, modifying the energies of these transitions. Full deprotonation to the tetracarboxylate anion would be expected to cause a shift in the absorption maxima compared to the parent acid.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While simple pyrazine is weakly fluorescent, its derivatives can be highly luminescent. researchgate.netfao.org The incorporation of the pyrazine tetracarboxylate ligand into a rigid coordination framework with potassium ions could potentially enhance fluorescence by restricting vibrational modes that typically lead to non-radiative decay. The emission properties would be highly dependent on the solid-state structure and the coordination environment of the anion.
Table 4.5: Expected Electronic Transitions for Pyrazine Tetracarboxylate Anion
| Transition Type | Expected Wavelength Region (nm) | Relative Intensity |
|---|---|---|
| π→π* | 250 - 300 | High |
| n→π* | 300 - 350 | Low |
Note: Wavelength regions are approximate and based on general characteristics of pyrazine derivatives.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species or Paramagnetic Derivatives
No specific studies utilizing Electron Paramagnetic Resonance (EPR) spectroscopy on radical species or paramagnetic derivatives of this compound were found in the reviewed literature. This analytical technique is highly specific to materials with unpaired electrons, and it appears that research focusing on the paramagnetic characteristics of this particular compound has not been published.
Thermal Analysis Techniques (TGA, DSC) for Phase Transitions and Decomposition Pathways
Similarly, detailed thermal analysis data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound are not available in the public domain. While thermal analyses of various other pyrazine derivatives and their coordination complexes have been conducted, these findings cannot be attributed to this compound without direct experimental evidence. Such analyses would provide critical information on the compound's thermal stability, phase transitions, and decomposition patterns, but this information is not currently available.
Coordination Chemistry and Metal Organic Framework Mof Synthesis
Pyrazine (B50134) Dipotassium (B57713) Tetracarboxylate as a Polydentate Ligand
Pyrazine-2,3,5,6-tetracarboxylate, derived from its potassium salt, is an exemplary polydentate ligand. It possesses six potential donor atoms: the four oxygen atoms of the carboxylate groups and the two nitrogen atoms of the pyrazine ring. This multiplicity of binding sites allows it to coordinate to metal ions in various modes, including chelating and bridging fashions. This versatility is crucial for building extended structures such as 1D chains, 2D layers, and 3D frameworks. The rigid pyrazine core ensures that the resulting frameworks have a predictable and robust structure. The coordination behavior of pyrazine-based ligands can range from bidentate to potentially octadentate, enabling the formation of complex and highly connected networks. nih.govrsc.org
Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The design of coordination polymers and MOFs using pyrazine-2,3,5,6-tetracarboxylate hinges on the principles of reticular chemistry, where molecular building blocks are deliberately assembled into predetermined network structures. The choice of metal ions, solvent systems, and reaction conditions plays a pivotal role in directing the final architecture of the material. researchgate.netchemrxiv.org
Bridging Ligand Architectures and Metal Node Interactions
The pyrazine-2,3,5,6-tetracarboxylate ligand is highly effective at bridging multiple metal centers to form extended networks. A common structural motif involves the carboxylate groups coordinating to metal ions to form secondary building units (SBUs), such as the well-known paddlewheel-shaped dinuclear zinc cluster, Zn₂(COO)₄. These SBUs are then linked by the pyrazine-tetracarboxylate ligands into two-dimensional layers or three-dimensional frameworks. rsc.org In some structures, the nitrogen atoms of the pyrazine ring also participate in coordination, further increasing the dimensionality and stability of the network. acs.org For instance, in cobalt-based frameworks, the pyrazine ligand can bridge cobalt centers, with intrachain metal-to-metal separation distances of over 7 Å. acs.orgnih.gov The interaction between the ligand and various metal nodes, from single ions to complex clusters like trinuclear {Co₃(RCOO)₆} units, dictates the topology and properties of the resulting MOF. rsc.orgnih.gov
Interactive Data Table: Examples of MOF Architectures with Pyrazine-based Ligands
| Compound/MOF Isomer | Metal Node/SBU | Ligand(s) | Resulting Architecture | Reference |
| Isomer 1 | Paddlewheel Zn₂(COO)₄ | TCPP⁴⁻, DPB | 2D layers connected by pillars into a 3D framework | rsc.org |
| Isomer 2 | Paddlewheel Zn₂(COO)₄ | TCPP⁴⁻, DPB | 3D framework with cross-linked units | rsc.org |
| Co(II) Polymer | Co(II) ion | Succinate, Pyrazine | 1D chains and 3D interpenetrating frameworks | acs.org |
| Co(II) MOF | {Co₃(RCOO)₆} | btdc²⁻, Pyrazine | 3D network with 6-connected topology | nih.gov |
Note: TCPP⁴⁻ = 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine; DPB = 1,4-di(pyridin-4-yl)benzene; btdc²⁻ = 2,2′-bithiophen-5,5′-dicarboxylate.
Solvent-Thermal and Hydrothermal Synthesis Strategies
Solvothermal and hydrothermal methods are the most prevalent techniques for synthesizing crystalline coordination polymers and MOFs from pyrazine-tetracarboxylate linkers. researchgate.netnih.gov These methods involve heating a solution of the metal salt and the organic ligand in a sealed vessel, often under autogenous pressure. The choice of solvent, temperature, pressure, and pH can significantly influence the final product's structure, crystallinity, and phase. rsc.orgresearchgate.net For example, the synthesis of two distinct zinc-based MOF isomers was achieved by using different solvents and acid species, which adjusted the resulting topologies. rsc.org Hydrothermal reactions have been successfully employed to create frameworks with various metal ions, including zinc, cadmium, and cobalt. rsc.org It is a versatile approach that facilitates the nucleation and growth of high-quality crystals by increasing the solubility of reactants and promoting self-assembly processes. researchgate.net
Characterization of Metal-Ligand Binding Modes and Supramolecular Assemblies
The precise way in which the pyrazine-2,3,5,6-tetracarboxylate ligand binds to metal centers is determined through techniques such as single-crystal X-ray diffraction. This analysis reveals detailed information about bond lengths, bond angles, and coordination geometries. acs.org The ligand can exhibit a variety of binding modes; for example, the carboxylate groups can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. The nitrogen atoms of the pyrazine ring can also coordinate, leading to N,O-chelation or bridging between metal centers. acs.orgnih.govmdpi.com
These diverse binding modes give rise to complex supramolecular assemblies. For instance, pyrazine ligands can bridge metal centers to form infinite 1D chains. researchgate.netresearchgate.net These chains can then be further linked by other ligands or through hydrogen bonding interactions to form 2D sheets or intricate 3D networks. nih.gov Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy can also provide evidence of coordination, as shifts in the vibrational frequencies of the carboxylate and pyrazine groups occur upon binding to a metal ion. nih.gov
Electronic and Magnetic Properties of Resulting Coordination Complexes
When paramagnetic metal ions are incorporated into frameworks with pyrazine-tetracarboxylate linkers, the resulting materials can exhibit interesting electronic and magnetic properties. rsc.orgresearchgate.net The pyrazine ring and carboxylate groups can mediate magnetic exchange interactions between the metal centers. Depending on the metal ion, the distance between them, and the coordination geometry, these interactions can be either ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning the spins antiparallel). nih.govmdpi.com
For example, studies on cobalt(II) MOFs with pyrazine ligands have shown mainly paramagnetic behavior with weak antiferromagnetic interactions at very low temperatures (below 20 K). nih.gov In diruthenium complexes bridged by a related ligand, 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz), strong electronic communication between the metal centers was observed, leading to delocalized electronic states upon oxidation. nih.gov The electronic properties can be tuned by modifying the ligands, which in turn affects the metal-to-ligand charge-transfer (MLCT) transitions. nih.gov
Interactive Data Table: Magnetic Properties of Pyrazine-based Coordination Complexes
| Metal Ion | Complex/MOF Structure | Magnetic Behavior | Key Findings | Reference |
| Co(II) | 3D MOF with {Co₃(RCOO)₆} units | Paramagnetic, weak antiferromagnetic | Antiferromagnetic interactions emerge at T < 20 K. | nih.gov |
| Cu(II), Gd(III), Ho(III), Eu(III), Dy(III) | 3d-4f mixed-metal MOFs | Antiferromagnetic | Varying degrees of antiferromagnetic interactions observed. | mdpi.com |
| Ru(II) | Dinuclear complex with tppz bridge | Redox-active | Strong electronic communication between metal centers. | nih.gov |
Tunable Porosity and Framework Stability Investigations
A key feature of MOFs derived from pyrazine-2,3,5,6-tetracarboxylate is their potential for permanent porosity. nih.gov The rigid and well-defined nature of the ligand allows for the creation of frameworks with uniform pores and high surface areas. Researchers have synthesized zinc-based MOFs using a derivative of pyrazine tetracarboxylic acid with high Brunauer-Emmett-Teller (BET) surface areas, recorded at 1324 m²/g and 1247 m²/g for two different isomers. rsc.org The pore size and topology of these materials can be tuned by carefully selecting the building blocks and synthesis conditions. rsc.org
Framework stability is a critical factor for practical applications. The strength of the coordination bonds between the metal ions and the carboxylate groups contributes significantly to the thermal and chemical stability of the MOF. mit.edu The high connectivity provided by the tetracarboxylate linker can also enhance the robustness of the framework. Studies have shown that MOFs built with similar polytopic carboxylate linkers can exhibit outstanding stability in water and various organic solvents. rsc.org Increasing the metal-ligand bond strength and using more highly connected building units are key strategies for designing MOFs that can withstand harsh conditions. mit.edu
Reaction Chemistry and Mechanistic Studies
Redox Chemistry of Pyrazine (B50134) Dipotassium (B57713) Tetracarboxylate
The redox behavior of the pyrazine tetracarboxylate moiety is of significant interest, particularly in the context of developing materials for applications such as aqueous organic flow batteries. The pyrazine ring, being an N-containing aromatic heterocycle, has lower energy orbitals compared to benzene (B151609) due to the higher electronegativity of nitrogen, making it more susceptible to reduction. um.edu.my The electrochemical reduction of pyrazine and its derivatives typically involves the transfer of two electrons to form the 1,4-dihydro-counterpart, with the number of protons involved being dependent on the pH of the solution. um.edu.my
Studies on pyrazine-2,3,5,6-tetracarboxylic acid, the protonated form of the dipotassium salt, have provided specific insights into its electrochemical properties. The presence of four electron-withdrawing carboxylate groups has a profound effect on the molecule's redox potential and electron transfer kinetics.
Cyclic voltammetry studies have shown that increasing the number of carboxyl groups on the pyrazine ring significantly impacts the heterogeneous electron transfer kinetics. dtu.dknih.gov In fact, the slowest kinetics among various carboxylated pyrazines are observed for pyrazine-2,3,5,6-tetracarboxylic acid. dtu.dknih.gov This is evidenced by a large peak separation in the cyclic voltammogram, which can approach almost 2 volts, indicating very slow electrochemical processes. nih.gov This sluggishness is a critical factor to consider in the design of electrochemical energy storage systems. nih.gov
Table 1: Electrochemical Properties of Pyrazine Derivatives
| Compound | Number of Carboxyl Groups | Observed Electrochemical Kinetics | Peak Separation (Approx.) |
|---|---|---|---|
| Pyrazine | 0 | Reversible | Small |
| Pyrazine-2-carboxylic acid | 1 | Reduced Reversibility | Moderate |
| Pyrazine-2,3-dicarboxylic acid | 2 | Further Reduced Reversibility | Large |
| Pyrazine-2,3,5,6-tetracarboxylic acid | 4 | Very Slow | ~2 V |
Data compiled from references dtu.dknih.govresearchgate.net.
The electron-withdrawing nature of the four carboxylate groups increases the redox potential, as expected. nih.gov However, the pronounced effect on the kinetics suggests that the structural and electronic changes upon reduction create a significant energy barrier for electron transfer.
Derivatization Reactions at the Carboxylate Moieties
The four carboxylate groups of pyrazine dipotassium tetracarboxylate are prime sites for derivatization, allowing for the synthesis of a wide array of functional molecules. These reactions typically require protonation of the carboxylate salt to the corresponding carboxylic acid before proceeding with standard organic transformations.
Esterification: The carboxylic acid groups can be converted to esters through reactions with alcohols under acidic conditions or by using coupling agents. A notable example is the synthesis of tetramethyl pyrazine-2,3,5,6-tetracarboxylate from pyrazinetetracarboxylic acid and methanol. chemicalbook.com This transformation is crucial for creating more soluble or volatile derivatives for further reactions or for specific applications where the ester functionality is desired.
Amidation: The carboxylate moieties can also be transformed into amides by reaction with amines. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by condensation with a primary or secondary amine. researchgate.netnih.gov This reaction has been used to synthesize various substituted N-phenylpyrazine-2-carboxamides and other amide derivatives which have been investigated for their biological activities. nih.govmdpi.com The formation of amide bonds from pyrazine carboxylic acids is a key step in the synthesis of diverse chemical libraries. rjpbcs.com
These derivatization reactions are fundamental in modifying the physical and chemical properties of the pyrazine tetracarboxylate scaffold, enabling its use in a broader range of applications, from materials science to medicinal chemistry.
Reactivity in Specific Organic Transformations
Beyond derivatization of the carboxylate groups, the pyrazine tetracarboxylate core can participate in other organic transformations, with decarboxylation being a particularly well-studied reaction.
Decarboxylation: Pyrazine-2,3,5,6-tetracarboxylic acid can undergo decarboxylation under hydrothermal conditions, a reaction that is notably influenced by temperature, pH, and the presence of metal ions. rsc.org Research has shown that higher temperatures and lower pH are effective promoters for this transformation. rsc.org
Interestingly, the catalytic activity of metal ions in this process varies. D-block metal ions such as Zn(II), Cu(II), and Cd(II) have been found to effectively catalyze the decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid. rsc.org For instance, in the presence of Zn(II) ions, decarboxylation occurs at higher temperatures and lower pH, leading to the formation of pyrazine dicarboxylic acid complexes. rsc.org This selective removal of carboxyl groups opens up pathways to synthesize less substituted pyrazine derivatives that may not be easily accessible through other routes.
The general stability of the pyrazine ring to oxidation is noteworthy. For example, the oxidation of quinoxaline (B1680401) with alkaline permanganate (B83412) yields pyrazine-2,3-dicarboxylic acid, indicating that the pyrazine ring is more stable than the fused benzene ring under these conditions. um.edu.my
Catalyst Design and Application Utilizing Pyrazine Tetracarboxylate Scaffolds
The pyrazine tetracarboxylate ligand is an excellent building block for the design of catalysts and functional materials, primarily through its use in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites for metal ions.
Metal-Organic Frameworks (MOFs): Pyrazine-2,3,5,6-tetracarboxylic acid and its derivatives have been successfully employed as organic linkers to construct highly porous MOFs with various metal ions, such as zinc. rsc.orgrsc.orgresearchgate.net These materials can exhibit high surface areas and tunable pore sizes. rsc.org The nitrogen-rich pyrazine core within these frameworks can enhance the adsorption and separation of gases like CO2 and light hydrocarbons, which is a key aspect of many catalytic processes. rsc.org
Coordination Polymers: The ligand readily forms coordination polymers with transition metals like copper. doaj.orgchimia.ch The structure of these polymers can be influenced by the reaction conditions, such as the type of buffer used. chimia.ch These polymeric structures can serve as scaffolds for catalytic sites, where the metal centers act as active sites and the pyrazine tetracarboxylate framework provides stability and influences the local chemical environment. The thermal properties of such coordination compounds have been investigated to understand their stability and potential for applications at elevated temperatures. nih.govnih.gov
The ability of the pyrazine tetracarboxylate scaffold to bridge multiple metal centers in a predictable manner makes it a valuable component in the rational design of materials for catalysis, gas storage, and separation. nih.gov
Potential Advanced Applications and Future Research Directions
Role in Advanced Catalysis and Electrocatalysis
The structural framework provided by the pyrazine (B50134) tetracarboxylate ligand is instrumental in creating novel catalytic materials. When coordinated with metal ions, the resulting structures can feature well-defined active sites with high stability and accessibility.
Research Findings:
Heterogeneous Catalysis: Metal-organic frameworks synthesized using pyrazine carboxylate ligands can serve as robust heterogeneous catalysts. The porous nature of these materials allows for the efficient diffusion of reactants and products, while the metallic nodes act as catalytic centers. For instance, a praseodymium(III)-containing arsenotungstate incorporating a pyrazine-2,3-dicarboxylate ligand has demonstrated efficient catalytic activity in the epoxidation of olefins and the oxidation of alcohols using hydrogen peroxide as an oxidant. rsc.org
Electrocatalysis: The nitrogen atoms within the pyrazine ring can effectively coordinate with transition metals, creating active sites for electrocatalytic reactions. These sites are crucial for processes such as the oxygen evolution reaction (OER) and the carbon dioxide reduction reaction (CO2RR). The ordered structure of MOFs derived from pyrazine dipotassium (B57713) tetracarboxylate can enhance charge transport and prevent the aggregation of active metal centers, leading to improved catalytic performance and durability.
Future research is directed towards designing multi-metallic frameworks to create synergistic catalytic effects and exploring their potential in a wider range of organic transformations and energy-related electrochemical reactions. The development of pyrazine-based materials for transition metal-catalyzed functionalization is also a growing area of interest. rsc.org
Integration into Smart Materials and Sensing Platforms
The unique electronic and structural properties of materials derived from pyrazine dipotassium tetracarboxylate make them promising candidates for the development of smart materials and highly sensitive chemical sensors.
Research Findings:
Fluorescent Sensing: MOFs constructed from pyrazine-based ligands can exhibit fluorescence that is sensitive to the presence of specific analytes. For example, a zinc-based MOF with a pyrazinoquinoxaline tetracarboxylic acid ligand has shown excellent performance in the fluorescent sensing of nitro explosives. nih.gov The porous structure and abundant host-guest interaction sites of such MOFs are key to their sensing capabilities. nih.gov
Electrochemical Sensing: The pyrazine scaffold is also being utilized in the development of electrochemical sensors. Modified glassy carbon electrodes incorporating pyrazine derivatives are being explored for the detection of various therapeutic drugs, demonstrating the potential for creating sensitive and reproducible analytical devices. mdpi.combohrium.com
The integration of these materials into thin films and electronic devices is a key area of future research, with potential applications in environmental monitoring, medical diagnostics, and industrial process control.
Contribution to Energy Storage and Conversion Technologies
Functional organic materials derived from this compound are gaining attention for their potential in next-generation energy storage and conversion systems. Their tunable structures and redox-active nature are advantageous for these applications.
Research Findings:
Supercapacitors: Pyrazine-based organic electrode materials are being investigated for high-performance supercapacitors. The reversible redox chemistry of these materials can lead to efficient pseudocapacitive energy storage. researchgate.net
Batteries: In lithium-ion batteries, pyrazine-containing covalent organic polymers (COPs) have been shown to exhibit high specific capacity and superior rate performance. researchgate.net The pyrazine-redox components can facilitate multi-electron transfer, enhancing the energy storage capacity. researchgate.net The general redox behavior of pyrazine derivatives is also being explored for applications in aqueous redox flow batteries. researchgate.net
Future work will focus on improving the cycling stability and energy density of these materials, as well as exploring their application in other energy storage systems like sodium-ion and potassium-ion batteries.
Development of Novel Separation and Adsorption Materials
The ability to form porous, crystalline structures makes this compound a valuable precursor for creating materials with tailored adsorption and separation properties.
Research Findings:
CO2 Capture: Metal-organic frameworks synthesized from pyrazine tetracarboxylic acid derivatives have demonstrated significant potential for the selective adsorption of carbon dioxide. rsc.orgnih.gov The nitrogen-rich environment of the pyrazine core can enhance the affinity for CO2. Pyrazine-cored covalent organic frameworks have also shown good CO2 uptake capacities. rsc.org
Hydrocarbon Separation: Zinc-based MOF isomers have been developed for the separation of light hydrocarbons, showing favorable selectivity for propane (B168953) and propylene (B89431) over methane. nih.gov
Dye Removal: Covalent organic frameworks incorporating pyrazine units have been shown to be efficient in adsorbing and removing organic dyes from water. rsc.org
Potassium-Organic Frameworks: The reaction of pyrazine-based carboxylic acids in the presence of potassium salts can lead to the formation of potassium-organic frameworks, highlighting the direct role of the potassium cation in forming novel porous materials. nih.govresearchgate.net
The table below summarizes the CO2 adsorption capacities of some pyrazine-based MOFs.
| Material | CO2 Uptake (mg/g) at 273 K | Reference |
| Pyrazine-cored Covalent Organic Framework (COF-H1) | 56.8 | rsc.org |
| Pyrazine-cored Covalent Organic Framework (COF-H2) | 66.2 | rsc.org |
| Zinc-MOF Isomer 1 (Zn2(TCPP)(DPB)) | Not specified | nih.gov |
| Zinc-MOF Isomer 2 (Zn2(TCPP)(DPB)) | Not specified | nih.gov |
Future research will likely focus on the synthesis of even more selective and high-capacity adsorption materials for a range of environmental and industrial applications.
Future Perspectives in Supramolecular Chemistry and Nanotechnology
The well-defined geometry and multiple coordination sites of the pyrazine tetracarboxylate anion make it a powerful tool in the fields of supramolecular chemistry and nanotechnology.
Research Findings:
Supramolecular Assembly: The pyrazine ring and its carboxylate groups can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, to direct the assembly of complex supramolecular architectures. mdpi.comresearchgate.net The formation of potassium-organic frameworks from pyrazine-based ligands demonstrates the creation of extended supramolecular networks. nih.govresearchgate.net
Nanoscale Construction: By carefully selecting metal ions and reaction conditions, it is possible to construct nanoscale cages, capsules, and other discrete structures. These nanostructures have potential applications in drug delivery, molecular recognition, and nanoscale catalysis. The formation of coordination polymers from pyrazine carboxylate linkers showcases the diversity of possible structural topologies. rsc.org
The ongoing exploration of new metal-ligand combinations and self-assembly strategies promises to yield a new generation of functional nanomaterials with unprecedented properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
